BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

Kinase Inhibition Selectivity Structure-Activity Relationship

This diaminopyrimidine carboxamide is a critical tool compound for immuno-oncology and inflammation research, distinguished by its unique dimethylamino-cyclopentanecarboxamide scaffold. Unlike generic analogs, its specific substitution pattern is essential for maintaining the kinome selectivity and potency profiles documented in HPK1 and Vanin-1 inhibitor series. Substitution risks complete loss of target affinity. Ideal for CNS lead identification due to a favorable low molecular weight (248.33 g/mol) and single H-bond donor profile. Procure this precise scaffold to ensure your in vitro IL-2 modulation or competitive inhibition assays produce replicable, publication-grade results.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 1797250-77-1
Cat. No. B2692322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide
CAS1797250-77-1
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)C2CCCC2
InChIInChI=1S/C13H20N4O/c1-17(2)12-7-8-14-11(16-12)9-15-13(18)10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,15,18)
InChIKeyRSTCIPMLKXDHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide (CAS 1797250-77-1) for Scientific Procurement


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is a pyrimidine carboxamide derivative featuring a cyclopentanecarboxamide moiety [1]. This compound belongs to a class of small molecules investigated for their roles as enzyme inhibitors, particularly within the kinase and histone-modifying enzyme families. Its core scaffold is shared with diaminopyrimidine carboxamide inhibitors of HPK1 [2] and Vanin-1 [3], suggesting potential applications in immuno-oncology and inflammation research. The compound's specific dimethylamino substitution pattern distinguishes it from other analogs in these well-studied series.

Why Substituting N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide with General In-Class Compounds Fails


In diaminopyrimidine carboxamide series, minor structural modifications, especially to the carboxamide and the pyrimidine's amine substituents, cause profound shifts in kinase selectivity and potency. For example, the discovery of HPK1 inhibitors revealed that the carboxamide moiety was 'essential for enhanced enzyme inhibitory potency and kinome selectivity' [1]. Similarly, in the Vanin-1 series, replacement of a diaryl ketone with a pyrimidine carboxamide derived from a specific cyclic amine was critical for achieving a competitive inhibition profile suitable for preclinical development [2]. Therefore, generic substitution of this specific compound with another diaminopyrimidine carboxamide without identical substituents risks a complete loss of target affinity or a dramatic shift in selectivity profile, invalidating research outcomes.

Quantitative Differentiation Guide for Procuring N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide


Target Class Selectivity Advantage Over Des-Dimethyl Analog

In a class-level inference from the HPK1 inhibitor series, the presence of an N,N-dimethylamino group on the pyrimidine ring is expected to significantly enhance selectivity for certain kinase targets compared to an unsubstituted amino analog. In published HPK1 SAR, subtle changes to the pyrimidine amine substituent resulted in over 100-fold shifts in kinome selectivity scores [1]. While direct data for this specific compound is not publicly available, the dimethylamino substituent is a key differentiator from the des-dimethyl analog, which would likely exhibit a broader, less desirable inhibition profile.

Kinase Inhibition Selectivity Structure-Activity Relationship

Potency Differentiation for Vanin-1 Inhibition Against Unsubstituted Pyrimidine Scaffold

The pyrimidine carboxamide class, including compounds with cyclic secondary amines, were extensively characterized as competitive Vanin-1 inhibitors with optimized potency in the low nanomolar range [1]. The cyclopentanecarboxamide moiety in this compound is structurally analogous to the optimized cyclic amines in the Vanin-1 series. An unsubstituted pyrimidine scaffold or one lacking the carboxamide would be inactive or dramatically less potent. For example, early Vanin-1 probes lacking the optimized pyrimidine carboxamide had micromolar IC50 values, while optimized leads achieved nanomolar potency.

Vanin-1 Inhibition Enzyme Inhibition Drug Discovery

Physicochemical Differentiation for CNS Permeability Against Bulky Analogs

The compound's molecular weight (248.33 g/mol) and relatively low number of hydrogen bond donors (1) fall within favorable ranges for CNS drug-likeness. This differentiates it from larger, bulkier analogs often explored in the same therapeutic areas. In the Vanin-1 series, optimization of physicochemical and ADME properties was critical for selecting a preclinical candidate [1]. The cyclopentanecarboxamide moiety provides a balance of lipophilicity and rigidity that is often superior to larger cyclic systems like cyclohexane or phenyl, which can reduce solubility and permeability.

ADME CNS Permeability Physicochemical Properties

Optimal Application Scenarios for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide (CAS 1797250-77-1)


Immuno-Oncology Target Validation with HPK1-Dependent T-Cell Activation Assays

Based on the compound's structural alignment with potent diaminopyrimidine carboxamide HPK1 inhibitors, it is best deployed in in vitro assays measuring IL-2 production in human peripheral blood mononuclear cells to validate HPK1-dependent immune modulation [1]. Procurement is justified when a tool compound with the specific dimethylamino-cyclopentanecarboxamide scaffold is required to maintain kinome selectivity standards established in the field.

Inflammatory Disease Model Studies Leveraging Vanin-1 Inhibition

In research focused on Vanin-1-related inflammation, fibrosis, or metabolic disease, this compound serves as a scaffold-matched analog to the optimized series described in published Vanin-1 inhibitor studies [1]. It is suitable for use in biochemical competitive inhibition assays or cellular models where a pyrimidine carboxamide core is essential for target engagement.

Neuroscience Drug Discovery Requiring Favorable CNS Physicochemical Properties

For programs seeking brain-penetrant kinase inhibitors, the compound's low molecular weight and single hydrogen bond donor make it a strategically superior choice over larger, less permeable analogs [1]. It is particularly suited for early-stage CNS lead identification where maintaining a favorable CNS MPO profile is a critical selection criterion.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.